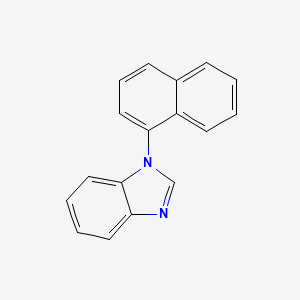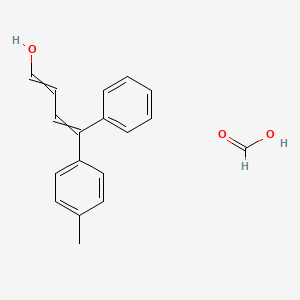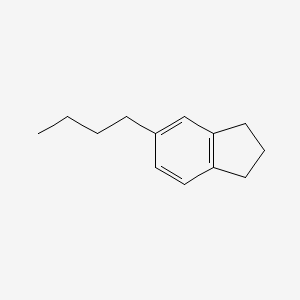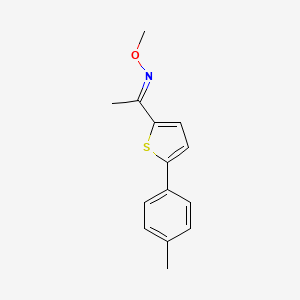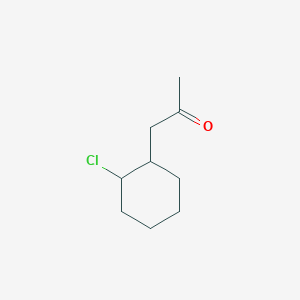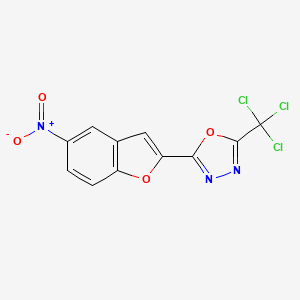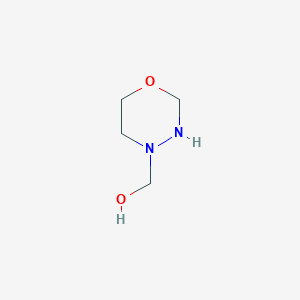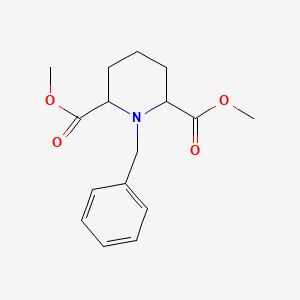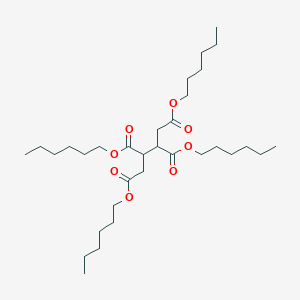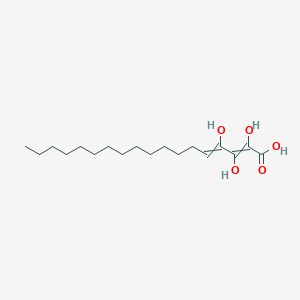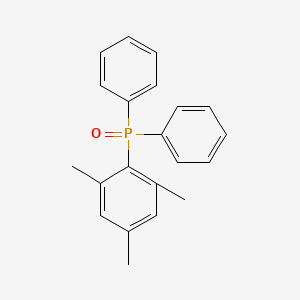
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield . The compound is typically produced in powder form and is stored under light-sensitive conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane involves the absorption of light, which leads to the formation of reactive species that initiate polymerization reactions . The compound absorbs UV light and undergoes homolytic cleavage to generate free radicals. These radicals then react with monomers to form polymer chains, effectively curing the resin .
Comparison with Similar Compounds
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A closely related compound with similar photoinitiating properties.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antitumor properties.
Triazoles: Known for their pharmacological potentials and used in various medicinal applications.
Uniqueness
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane is unique due to its high efficiency as a photoinitiator and its ability to provide excellent color stability in cured resins . Its specific structure allows for effective absorption of UV light and generation of reactive species, making it superior to other photoinitiators in certain applications .
Properties
CAS No. |
91239-43-9 |
|---|---|
Molecular Formula |
C21H21OP |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-diphenylphosphoryl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C21H21OP/c1-16-14-17(2)21(18(3)15-16)23(22,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI Key |
XZJXZRPNLUAZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
